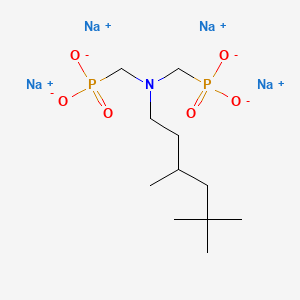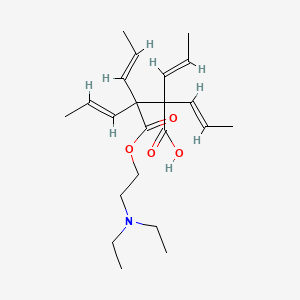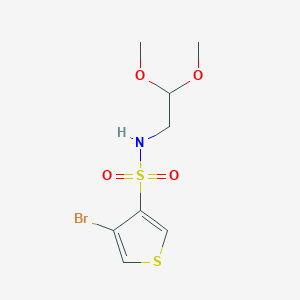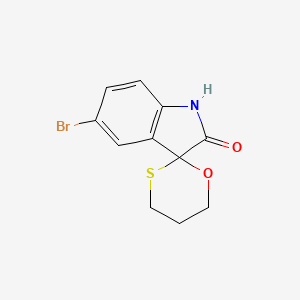![molecular formula C5H8NNaO3 B13775311 Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt CAS No. 63468-74-6](/img/structure/B13775311.png)
Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt is a versatile chemical compound used in various scientific research fields. It is known for its complex structure, which enables diverse applications in organic synthesis, pharmaceutical studies, and more.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt involves several steps. One common method includes the reaction of acetic acid with isopropylidenehydrazine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or distillation to remove impurities and obtain a high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, altering their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, [[(1-methylethylidene)amino]oxy]-, ethyl ester: This compound has a similar structure but with an ethyl group instead of a sodium salt.
Uniqueness
Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt is unique due to its specific molecular structure, which imparts distinct reactivity and stability. Its sodium salt form enhances its solubility in water, making it more suitable for certain applications compared to its ethyl ester counterpart .
Propiedades
Número CAS |
63468-74-6 |
|---|---|
Fórmula molecular |
C5H8NNaO3 |
Peso molecular |
153.11 g/mol |
Nombre IUPAC |
sodium;2-(propan-2-ylideneamino)oxyacetate |
InChI |
InChI=1S/C5H9NO3.Na/c1-4(2)6-9-3-5(7)8;/h3H2,1-2H3,(H,7,8);/q;+1/p-1 |
Clave InChI |
BUISEWVWRCRAKF-UHFFFAOYSA-M |
SMILES canónico |
CC(=NOCC(=O)[O-])C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride](/img/structure/B13775252.png)




![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate](/img/structure/B13775295.png)


![(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol](/img/structure/B13775315.png)


